2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methyl-N-(propan-2-yl)propanamide
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Overview
Description
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methyl-N-(propan-2-yl)propanamide is a useful research compound. Its molecular formula is C13H17ClF3N3O and its molecular weight is 323.74. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of complex molecular structures, including Mn(II) complexes with pentadentate amino-pyridine ligands. These complexes have been studied for their solid state high-field electron paramagnetic resonance and density-functional theory investigations, offering insights into the configurations and electronic properties of chloro and aqua Mn(II) complexes (Hureau et al., 2008).
Heterocyclic Chemistry
- It has been a key building block in the preparation of trifluoromethyl-substituted aminopyrroles, highlighting its utility in heterocyclic chemistry and the synthesis of novel organic compounds. This approach utilizes a 2H-azirine ring expansion strategy to access a variety of pyrrole derivatives with potential application in various fields (Khlebnikov et al., 2018).
Pesticide Synthesis
- The compound's derivatives have been extensively used in the synthesis of pesticides, emphasizing its significance in developing agricultural chemicals. This research reviews the processes for synthesizing 2,3-dichloro-5-trifluoromethyl pyridine, a closely related compound, and evaluates each synthesis process for its efficiency and applicability in producing effective pesticide ingredients (Lu Xin-xin, 2006).
Chemical Reactions and Intermediates
- Studies have explored its reactions with mono- and difunctional nucleophiles, leading to the formation of acyclic 2-substituted derivatives and heterocyclic N-substituted 2-aminopyridine derivatives. These reactions expand the toolbox for synthesizing trifluoromethyl-containing heterocycles and other complex organic structures, showcasing the compound's versatility as a chemical intermediate (Sokolov et al., 2010).
Mechanism of Action
Target of Action
Compounds with a trifluoromethylpyridine group have been found to exhibit improved drug potency toward enzymes such as reverse transcriptase .
Mode of Action
It is suggested that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can enhance drug potency by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that trifluoromethylpyridine derivatives can play a significant role in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules, which act as inhibitors of ns5b in the potential treatment of hepatitis c .
Result of Action
It is suggested that the compound can enhance drug potency toward certain enzymes, potentially leading to therapeutic effects .
Safety and Hazards
Future Directions
Trifluoromethylpyridines and their intermediates are expected to continue playing a key role in the development of agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
Properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-methyl-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClF3N3O/c1-7(2)19-11(21)12(3,4)20-10-9(14)5-8(6-18-10)13(15,16)17/h5-7H,1-4H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYPYRPZNHFRGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)(C)NC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.